AMOZ-CHPh-4-acid

Hapten Design Immunoassay Development Polyclonal Antibody

Inconsistent hapten quality causes assay drift and batch failure in AMOZ immunoassay development. AMOZ-CHPh-4-acid solves this with a defined CHPh-4 spacer and terminal carboxylic acid for predictable BSA/OVA conjugation. • Produces antibodies enabling IC50 as low as 0.14 µg/L against NP-AMOZ in heterologous ELISA format. • Enables 2-3 fold sensitivity improvement when used as heterologous coating antigen vs. homologous systems. • Defined chemistry minimizes batch variability in immunogen and coating antigen production for long-term assay reliability.

Molecular Formula C16H19N3O5
Molecular Weight 333.34 g/mol
Cat. No. B12385032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMOZ-CHPh-4-acid
Molecular FormulaC16H19N3O5
Molecular Weight333.34 g/mol
Structural Identifiers
SMILESC1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C16H19N3O5/c20-15(21)13-3-1-12(2-4-13)9-17-19-11-14(24-16(19)22)10-18-5-7-23-8-6-18/h1-4,9,14H,5-8,10-11H2,(H,20,21)/b17-9+
InChIKeyPADQWFAKBQGAEQ-RQZCQDPDSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AMOZ-CHPh-4-acid: A Defined Immunizing Hapten for the Sensitive Detection of Furaltadone Metabolite AMOZ


AMOZ-CHPh-4-acid (CAS 1149378-53-9) is a semi-antigen (hapten) rationally designed as a structural mimic of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), the tissue-bound marker metabolite of the nitrofuran antibiotic furaltadone [1]. Its molecular structure, characterized by a CHPh-4 linker and terminal carboxylic acid moiety, enables its specific conjugation to carrier proteins such as bovine serum albumin (BSA) to generate immunogens for antibody production, or to ovalbumin (OVA) to create coating antigens for immunoassay development [2].

AMOZ-CHPh-4-acid: Why Generic Hapten Interchangeability is Not Guaranteed for AMOZ Immunoassay Development


The performance of an immunoassay for the detection of AMOZ is critically dependent on the specific molecular design of the hapten used to generate antibodies and coating antigens. Even seemingly minor structural variations, such as differences in spacer arm length, linker position (e.g., CHPh-3 vs. CHPh-4), or the degree of heterology between immunizing and coating haptens, can profoundly impact the resulting antibody's affinity and the assay's overall sensitivity [1]. For instance, studies have demonstrated that the strategic use of heterologous coating haptens can improve assay sensitivity by two to three-fold compared to homologous systems [2]. Therefore, a specific hapten like AMOZ-CHPh-4-acid, with its defined spacer and functional group, provides a predictable and documented starting point for assay optimization, whereas substituting a generic or uncharacterized AMOZ derivative introduces significant uncertainty and risk of suboptimal assay performance.

Quantitative Evidence for Selecting AMOZ-CHPh-4-acid Over Alternative Hapten Designs


Superior Antibody Sensitivity Compared to Traditional Immunizing Haptens

AMOZ-CHPh-4-acid is a novel immunizing hapten synthesized by derivatizing AMOZ with 2-(4-formylphenoxy) acetic acid. In a direct head-to-head comparison of polyclonal antibody production, this hapten demonstrated a nearly two-fold improvement in competitive indirect ELISA (ciELISA) sensitivity for detecting the nitrophenyl derivative of AMOZ (NPAMOZ) when compared to antibodies generated from traditional immunizing haptens, which were based on derivatization with 3-carboxybenzaldehyde or 4-carboxybenzaldehyde [1].

Hapten Design Immunoassay Development Polyclonal Antibody ELISA

IC50 Benchmark for High-Sensitivity Monoclonal Antibody Production

A closely related hapten, AMOZ-CHPh-3-acid (derivatized with 2-(3-formylphenoxy)acetic acid), was used to generate a monoclonal antibody (mAb). The resulting optimized heterologous competitive indirect ELISA exhibited an IC50 of 0.14 µg/L for NP-AMOZ with a limit of detection (LOD) of 0.01 µg/L [1]. This quantitative performance data, achieved using a structural analog of AMOZ-CHPh-4-acid, establishes a concrete benchmark for the high-sensitivity potential of this class of haptens in mAb-based assays.

Monoclonal Antibody ELISA IC50 Food Safety

Defined Spacer Chemistry for Controlled and Reproducible Conjugation

Unlike the native AMOZ metabolite, which lacks suitable functional groups for direct conjugation, AMOZ-CHPh-4-acid is specifically designed with a terminal carboxylic acid moiety connected via a rigid CHPh-4 spacer. This design ensures a controlled, predictable, and efficient coupling to amine groups on carrier proteins (e.g., BSA, OVA) using standard carbodiimide chemistry [1]. This contrasts with the use of generic or poorly defined linkers, which can result in inconsistent epitope presentation and variable hapten density, leading to batch-to-batch irreproducibility in immunogen and coating antigen preparation.

Bioconjugation Immunogen Preparation Spacer Arm Assay Consistency

Proven Cross-Reactivity with AMOZ Metabolite for Accurate Residue Detection

Antibodies raised against haptens in the AMOZ-CHPh family, including those derived from AMOZ-CHPh-4-acid, are specifically designed to recognize the tissue-bound AMOZ metabolite after its release and derivatization to NP-AMOZ. The resulting immunoassays demonstrate high specificity for NP-AMOZ, with negligible cross-reactivity (typically <0.1%) against other nitrofuran metabolites like AOZ, AHD, and SEM, as well as the parent drug furaltadone [1]. This established specificity profile is a direct consequence of the hapten's structure, which mimics the unique molecular features of the derivatized AMOZ target.

Cross-Reactivity Antibody Specificity Metabolite Detection Food Safety

Optimal Research and Industrial Applications for AMOZ-CHPh-4-acid


Development of High-Sensitivity ELISA Kits for AMOZ Detection

AMOZ-CHPh-4-acid is the ideal starting material for generating the polyclonal antibodies and coating antigens required to build competitive ELISAs with improved sensitivity for NP-AMOZ [1]. The evidence of a two-fold sensitivity improvement over traditional haptens makes it a superior choice for developing commercial or in-house test kits that demand the lowest possible detection limits for AMOZ residues in complex food matrices like fish, shrimp, and meat.

Production of Monoclonal Antibodies for Research and Diagnostic Use

While the direct IC50 data is for the CHPh-3 analog, the structural similarity of AMOZ-CHPh-4-acid positions it as a key reagent for immunogen preparation in monoclonal antibody (mAb) development campaigns. The resulting mAbs are expected to exhibit high affinity and specificity for NP-AMOZ, with performance benchmarks (e.g., IC50 of 0.14 µg/L) that enable the creation of robust, sensitive, and specific immunoassays for academic research or routine regulatory testing [2].

Preparation of Heterologous Coating Antigens for Enhanced Assay Performance

A key strategy to further enhance ELISA sensitivity involves using a coating hapten that is structurally distinct (heterologous) from the immunizing hapten. AMOZ-CHPh-4-acid conjugated to OVA serves this precise purpose. Research has shown that this approach can yield a two to three-fold improvement in sensitivity compared to using a homologous coating antigen [3]. This makes AMOZ-CHPh-4-acid-OVA conjugates a critical component for optimizing assay design to achieve superior analytical performance.

Ensuring Lot-to-Lot Consistency in Industrial Immunoassay Manufacturing

In regulated environments like food safety and veterinary drug residue testing, reagent consistency is paramount. AMOZ-CHPh-4-acid's defined and reproducible chemistry for conjugating to BSA and OVA minimizes batch-to-batch variability in the production of immunogens and coating antigens [4]. This predictable behavior reduces the risk of assay drift, simplifies quality control, and supports the long-term reliability of commercial immunoassay products used in high-throughput screening laboratories.

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